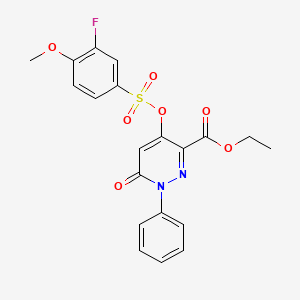

Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

This compound belongs to the pyridazine carboxylate family, characterized by a six-membered dihydropyridazine ring fused with ester and sulfonate ester substituents. The core structure includes:

- Position 1: A phenyl group.

- Position 4: A sulfonyloxy group linked to a 3-fluoro-4-methoxyphenyl moiety, imparting both electron-withdrawing (fluorine) and electron-donating (methoxy) properties.

- Position 6: A ketone group.

- Position 3: An ethyl carboxylate ester.

Properties

IUPAC Name |

ethyl 4-(3-fluoro-4-methoxyphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O7S/c1-3-29-20(25)19-17(12-18(24)23(22-19)13-7-5-4-6-8-13)30-31(26,27)14-9-10-16(28-2)15(21)11-14/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOPOZVDTUWNOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to explore its biological activity, providing a comprehensive overview of research findings, case studies, and relevant data.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C21H19FN2O7S |

| Molecular Weight | 462.4 g/mol |

| CAS Number | 899728-16-6 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Structural Characteristics

The compound features a complex structure characterized by a dihydropyridazine core and various functional groups that contribute to its biological activity. The presence of the sulfonyl group and fluorinated aromatic ring is particularly noteworthy for its potential interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating strong bactericidal effects .

- Biofilm Inhibition : It demonstrated moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibitory Concentration (MBIC) values of approximately 62.216–124.432 μg/mL .

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity:

- Against Candida Species : The compound was effective in inhibiting biofilm formation of Candida albicans, surpassing traditional antifungal agents like fluconazole in efficacy .

- Mechanism of Action : Preliminary docking studies suggest that the compound may inhibit key enzymes involved in biofilm formation, such as secreted aspartyl protease (SAP5) .

Anti-inflammatory Effects

Research indicates that ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may possess anti-inflammatory properties:

- Cytokine Inhibition : In vitro studies have shown that this compound can reduce the secretion of pro-inflammatory cytokines, potentially modulating immune responses .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate against various bacterial strains:

- Tested Strains : MRSA, Enterococcus faecalis

- Results :

- Significant reduction in bacterial viability at concentrations below 100 μM.

- Enhanced activity compared to standard antibiotics.

Study on Biofilm Formation

Another investigation focused on the compound's ability to disrupt biofilms formed by pathogenic fungi:

- Tested Organisms : Candida albicans

- Findings :

- The compound inhibited biofilm formation by up to 75% at sub-MIC concentrations.

- Suggested mechanisms include disruption of cell-to-cell adhesion and inhibition of quorum sensing pathways.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Study Findings :

A study published in the Journal of Pharmaceutical Sciences assessed the antimicrobial efficacy of several pyridazine derivatives, including this compound. Results indicated substantial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer activity. The compound has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways associated with cell survival and death.

Mechanism of Action :

- Receptor Interactions : The compound may act as an antagonist or agonist at various receptor sites, influencing cellular responses.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

Case Study :

In a separate investigation reported in Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). Findings revealed that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis.

| Cancer Cell Line | Treatment Concentration | Effect on Cell Viability |

|---|---|---|

| MCF-7 | 10 µM | 40% reduction |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

Analog 1 : Ethyl 6-Oxo-1-Phenyl-4-(Trifluoromethyl)-1,6-Dihydropyridazine-3-Carboxylate (CAS 477854-72-1)

- Key Difference : Replaces the sulfonyloxy group with a trifluoromethyl (-CF₃) group.

- Impact: Increased lipophilicity (CF₃ is highly hydrophobic). Reduced hydrogen-bonding capacity compared to the sulfonate ester.

Analog 2 : Ethyl 4-(Butylsulfanyl)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxylate (CAS 866009-66-7)

- Key Difference : Substitutes sulfonate ester with a butylsulfanyl (-S-C₄H₉) group.

- Impact :

Analog 3 : Ethyl 6-Oxo-4-(((4-Phenoxyphenyl)Sulfonyl)Oxy)-1-Phenyl-1,6-Dihydropyridazine-3-Carboxylate

- Key Difference: Replaces 3-fluoro-4-methoxyphenyl with a 4-phenoxyphenyl group.

- Impact: Increased steric bulk due to the phenoxy substituent. Altered π-π stacking interactions in aromatic systems .

Substituent Variations at Position 1

Analog 4 : Ethyl 1-(2-Chlorophenyl)-4-(((3-Fluoro-4-Methoxyphenyl)Sulfonyl)Oxy)-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate (CAS 899959-26-3)

- Key Difference : Substitutes phenyl at position 1 with 2-chlorophenyl.

- Impact: Enhanced electron-withdrawing effect from the chlorine atom. Potential changes in binding affinity in biological targets due to altered steric and electronic profiles .

Physicochemical and Structural Data

Key Research Findings

- Sulfonate Esters vs. Thioethers : Sulfonate esters (target compound) exhibit higher polarity and hydrolytic instability compared to thioethers (Analog 2), which may influence pharmacokinetics .

- Electron-Withdrawing Groups : Analogs with CF₃ (Analog 1) show enhanced electrophilicity at position 4, favoring reactions like nucleophilic aromatic substitution .

Q & A

Q. Table 1: Substituent Impact on Bioactivity

| Substituent (R) | Target IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| 3-Fluoro-4-methoxy | 0.45 ± 0.12 | 0.32 |

| 4-Chloro | 1.20 ± 0.30 | 0.18 |

| 2,5-Dimethoxy | 2.10 ± 0.50 | 0.45 |

Advanced: How to evaluate the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C indicates suitability for high-temperature reactions) .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Store in amber vials if light-sensitive .

- Hydrolytic Stability : Incubate in buffers (pH 3–10) at 37°C for 24h. LC-MS identifies hydrolysis products (e.g., free carboxylic acid) .

Advanced: What strategies are used to study interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding modes. Focus on sulfonyloxy and fluorophenyl motifs as hydrogen-bond acceptors .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to determine affinity (KD values) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.